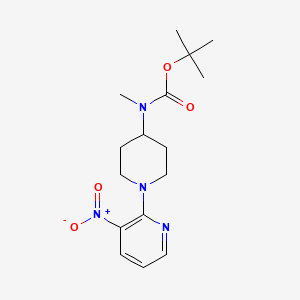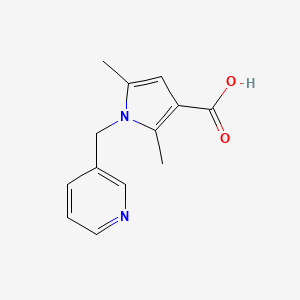
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid typically involves the reaction of pyrrole derivatives with pyridine derivatives under specific conditions. One common method involves the use of a catalytic ruthenium complex and an alkali metal base to facilitate the bimolecular assembly of the compound . The reaction conditions often include elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar principles to laboratory-scale synthesis, with optimizations for cost, efficiency, and safety.
化学反应分析
Types of Reactions
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives.
科学研究应用
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: The compound may be used in the development of new materials and chemical processes
作用机制
The mechanism of action of 2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and differentiation .
相似化合物的比较
Similar Compounds
- 2,5-Dimethyl-1-(pyridin-2-ylmethyl)pyrrole-3-carboxylic acid
- 2,5-Dimethyl-1-(pyridin-4-ylmethyl)pyrrole-3-carboxylic acid
- 2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-2-carboxylic acid
Uniqueness
2,5-Dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring and the presence of the pyridin-3-ylmethyl group
属性
分子式 |
C13H14N2O2 |
|---|---|
分子量 |
230.26 g/mol |
IUPAC 名称 |
2,5-dimethyl-1-(pyridin-3-ylmethyl)pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-9-6-12(13(16)17)10(2)15(9)8-11-4-3-5-14-7-11/h3-7H,8H2,1-2H3,(H,16,17) |
InChI 键 |
AAMZXQTXNWUFFT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(N1CC2=CN=CC=C2)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


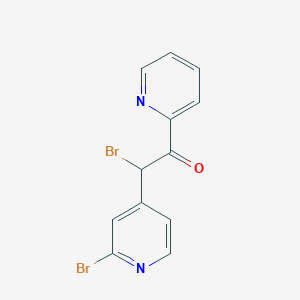
![[3,5-Bis(1-methylethyl)-4-isoxazolyl]acetic acid](/img/structure/B13880378.png)
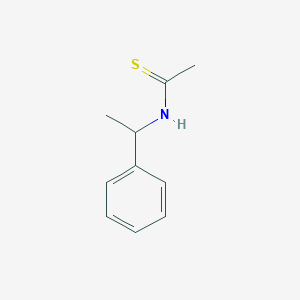
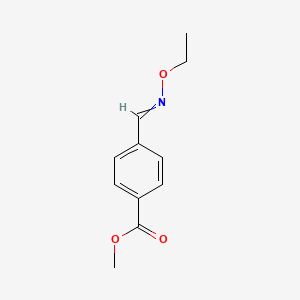
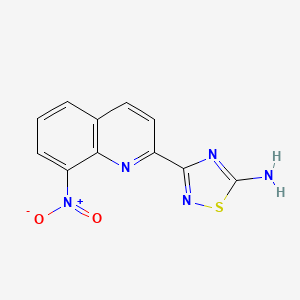
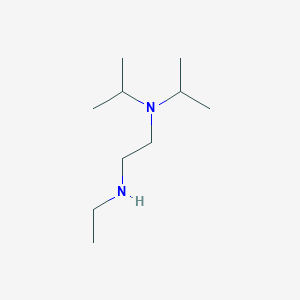
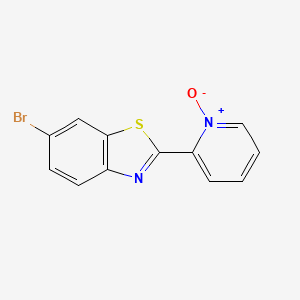
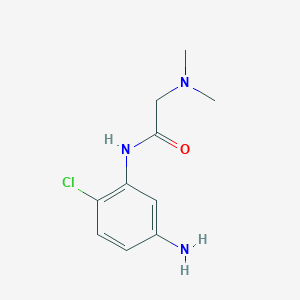
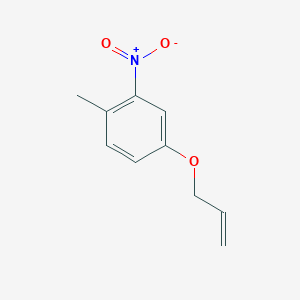
![tert-butyl N-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)-N-phenylcarbamate](/img/structure/B13880422.png)

![N-[4-(1-cyclopropylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13880429.png)

